Mnk1/2-IN-5

Description

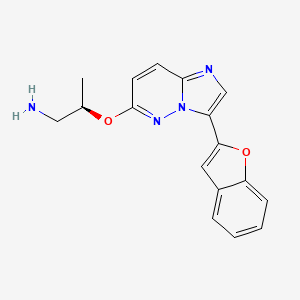

Structure

2D Structure

Properties

CAS No. |

1426928-20-2 |

|---|---|

Molecular Formula |

C17H16N4O2 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(2R)-2-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxypropan-1-amine |

InChI |

InChI=1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1 |

InChI Key |

CMDIADSAZCFCCT-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1 |

Canonical SMILES |

CC(CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mnk1/2-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Industrial methods also incorporate advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Mnk1/2-IN-5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Therapeutic Applications

-

Breast Cancer

- Case Study : Research indicates that Mnk1/2 inhibitors like VNLG-152R demonstrate significant antitumor activity against triple-negative breast cancer (TNBC) models. In vitro studies showed up to 100% growth inhibition in TNBC cell lines, with similar efficacy observed in patient-derived xenografts . The inhibition of the Mnk-eIF4E pathway also correlated with decreased levels of phosphorylated mTOR, suggesting a dual blockade of oncogenic signaling pathways .

-

Melanoma

- Case Study : In KIT-mutant melanoma models, the use of SEL201, another Mnk1/2 inhibitor, resulted in reduced metastatic potential and lower oncogenicity. Tumors from patients with KIT mutations exhibited increased MNK1 and phospho-eIF4E levels, supporting the rationale for targeting this pathway in treatment .

- Hematological Malignancies

- Combination Therapies

Data Tables

| Cancer Type | Inhibitor | Mechanism | Efficacy |

|---|---|---|---|

| Triple-Negative Breast | VNLG-152R | Inhibits Mnk-eIF4E/mTORC1 signaling | Up to 100% growth inhibition |

| KIT-Mutant Melanoma | SEL201 | Reduces metastatic potential | Lower oncogenicity |

| Hematological Malignancies | eFT508 | Reduces PD-L1 levels | Increased progression-free survival |

Research Insights

- Molecular Pathways : The inhibition of Mnk1/2 affects multiple pathways beyond just eIF4E phosphorylation. It has been shown to impact the expression of genes related to cell cycle regulation (e.g., CCNE1), apoptosis (e.g., caspases), and epithelial-mesenchymal transition (e.g., SNAI1) .

- Safety Profile : Initial studies suggest that targeting Mnk1/2 does not significantly impact global protein synthesis, indicating a favorable safety profile for these inhibitors compared to traditional chemotherapeutics .

Mechanism of Action

Mnk1/2-IN-5 exerts its effects by inhibiting the activity of MNK1 and MNK2. These kinases phosphorylate eIF4E, which is a key factor in the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of eIF4E, thereby decreasing the translation of oncogenic mRNAs. This leads to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Mnk1/2-IN-5 with structurally or functionally related MNK inhibitors:

Key Findings:

Dual vs. Single Kinase Inhibition: this compound and eFT508 inhibit both MNK1 and MNK2, which may enhance therapeutic efficacy in cancers where both isoforms drive eIF4E phosphorylation (e.g., leukemia) . QL-X-138’s dual BTK/MNK inhibition expands its utility in malignancies dependent on both pathways (e.g., B-cell lymphomas) but introduces broader off-target risks .

Mechanistic Differences :

- This compound and DS12881479 are ATP-competitive, whereas QL-X-138 covalently modifies BTK, offering prolonged target engagement but irreversible effects .

Therapeutic Implications :

Q & A

Q. What is the molecular mechanism of Mnk1/2-IN-5 in inhibiting MNK1/2 kinases, and how is this validated experimentally?

this compound selectively targets the MNK1/2 kinases by competitively binding to their ATP-binding pockets, inhibiting phosphorylation of downstream targets like eIF4E. Validation typically involves kinase inhibition assays (e.g., radiometric or fluorescence-based assays) to measure IC50 values, complemented by Western blotting to assess eIF4E phosphorylation suppression in cell lines . Dose-response curves and selectivity profiling against related kinases (e.g., MAPK family) are critical to confirm specificity .

Q. What in vitro assays are recommended to evaluate this compound’s inhibitory activity and cellular efficacy?

- Kinase activity assays : Use recombinant MNK1/2 enzymes with substrates like eIF4E or synthetic peptides. ATP concentration should mirror physiological levels (1–10 mM) to avoid skewed IC50 values .

- Cell-based assays : Employ cancer cell lines (e.g., leukemia, solid tumors) to monitor eIF4E phosphorylation via ELISA or flow cytometry. Include controls with MNK1/2 knockout cells to confirm on-target effects .

- Proliferation assays : Combine this compound with chemotherapeutic agents to study synergistic effects, using metrics like Combination Index (CI) .

Q. How do researchers address variability in this compound’s efficacy across different cell lines?

Variability often stems from differences in MNK isoform expression, off-target kinase activity, or cellular context. Mitigation strategies include:

- Transcriptomic profiling (RNA-seq) to correlate MNK1/2 expression levels with drug response.

- Pharmacological validation using orthogonal inhibitors or siRNA knockdown to isolate MNK-specific effects.

- Dose optimization across multiple cell lines to identify context-dependent IC50 ranges .

Advanced Research Questions

Q. What structural insights guide the optimization of this compound for enhanced binding affinity?

Co-crystallization studies of this compound with MNK1/2 kinases reveal key interactions (e.g., hydrogen bonds with hinge residues, hydrophobic packing in the ATP pocket). X-ray crystallography (resolution ≤2.5 Å) and molecular dynamics simulations (100+ ns trajectories) are used to map binding dynamics. Mutagenesis (e.g., Ala-scanning) validates critical residues for inhibitor engagement, informing structure-activity relationship (SAR) studies .

Q. How can contradictory data on this compound’s in vivo efficacy be systematically resolved?

Contradictions may arise from differences in model systems (e.g., murine vs. humanized models) or pharmacokinetic variability. Approaches include:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target inhibition.

- Tissue-specific biomarker analysis (e.g., phospho-eIF4E in tumor vs. normal tissues) using mass spectrometry.

- Meta-analysis of preclinical studies to identify confounding variables (e.g., dosing schedules, vehicle effects) .

Q. What experimental designs are critical for assessing this compound’s off-target effects in complex biological systems?

- Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target kinases.

- Transcriptomic/chemoproteomic analysis : Combine RNA-seq and activity-based protein profiling (ABPP) to detect non-kinase targets.

- In vivo toxicity studies : Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

Methodological Best Practices

Q. How should researchers ensure reproducibility when testing this compound in preclinical models?

- Standardized protocols : Adopt CONSORT or ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis.

- Batch validation : Verify compound purity (≥95% by HPLC) and stability (e.g., in DMSO or plasma) across experiments.

- Data transparency : Publish raw datasets (e.g., kinase assay results, RNA-seq files) in repositories like Zenodo or Figshare .

Q. What statistical methods are recommended for analyzing dose-response and combination therapy data?

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals.

- Synergy analysis : Use the Chou-Talalay method for combination index (CI) calculations, validated via bootstrapping.

- Multivariate analysis (e.g., PCA) to disentangle confounding factors in high-throughput screens .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound’s efficacy relative to other MNK inhibitors?

Comparative studies should include:

Q. What are the ethical considerations in reporting negative or inconclusive data on this compound?

Negative results (e.g., lack of efficacy in certain models) must be disclosed to avoid publication bias. Use platforms like BioRxiv or F1000Research for preprints, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.